1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI)

Description

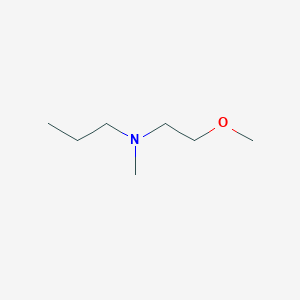

1-Propanamine, N-(2-methoxyethyl)-N-methyl-(9CI) is a secondary amine with the molecular formula C₇H₁₇NO. Its structure consists of a propanamine backbone (CH₃-CH₂-CH₂-NH₂) modified by two substituents:

- N-Methyl group: A methyl (-CH₃) group attached to the nitrogen atom.

- N-(2-Methoxyethyl) group: A methoxyethyl (-CH₂CH₂-O-CH₃) substituent on the nitrogen.

This compound falls under the Chemical Abstracts Service (CAS) 9CI nomenclature system, which uses descriptive prefixes and ratios for multicomponent substances . The methoxyethyl group introduces polarity via the ether oxygen, while the methyl group reduces nitrogen basicity through steric and inductive effects.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-5-8(2)6-7-9-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSWHXMGSPOSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) typically involves the reaction of propylamine with 2-methoxyethanol under specific conditions. One common method includes the following steps:

Preparation of Benzyl Imine Intermediate: This involves the reaction of benzaldehyde with ethanolamine to form an aldimine intermediate.

Methylation: The aldimine intermediate is then methylated under alkaline conditions.

Deprotection and Alkalization: The methylated product undergoes deprotection and alkalization, followed by rectification to obtain 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI).

Industrial Production Methods

Industrial production methods for 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. The use of catalysts and controlled reaction conditions is common in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions typically result in the formation of new functionalized compounds .

Scientific Research Applications

1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Basicity :

- The methoxyethyl group in the target compound reduces nitrogen basicity compared to primary amines but enhances solubility in polar solvents due to the ether oxygen. In contrast, the chloroethyl group in increases electrophilicity, making it reactive in nucleophilic substitutions .

- N,N-Dimethyl substituents (e.g., in ) create steric hindrance, further lowering basicity and altering binding interactions in biological systems .

Polarity and Solubility :

- The methoxyethyl group imparts higher polarity than alkyl chains (e.g., in tripropylamine, C₉H₂₁N ) but lower polarity than pyrimidinyloxy derivatives (). This balance may favor applications in surfactants or solvents.

Toxicity and Applications: Chlorinated analogs (e.g., ) are associated with higher toxicity due to reactive Cl atoms, often used in pesticides or hazardous materials .

Synthetic Pathways :

- The target compound could be synthesized via alkylation of methylamine with 2-methoxyethyl chloride, analogous to the preparation of N-(2-chloroethyl)-N-methylpropanamine in .

Research Findings and Limitations

- Nomenclature Challenges: The 9CI system’s reliance on ratios (e.g., "monohydrate" vs. "hydrate (1:1)") complicates direct comparisons with newer CAS-indexed compounds .

Biological Activity

1-Propanamine, N-(2-methoxyethyl)-N-methyl-(9CI), also known by its CAS number 139709-40-3, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 99.17 g/mol

- Density : 0.84 g/cm³

- Boiling Point : Approximately 120 °C

Mechanisms of Biological Activity

1-Propanamine, N-(2-methoxyethyl)-N-methyl-(9CI) exhibits various biological activities primarily due to its amine functional group, which can interact with biological molecules such as proteins and nucleic acids. The following mechanisms are noteworthy:

- Neurotransmitter Modulation : As an amine compound, it may influence neurotransmitter systems, potentially acting as a modulator in synaptic transmission.

- Antimicrobial Activity : Preliminary studies suggest that similar amines possess antimicrobial properties, which may extend to this compound.

- Cell Membrane Interaction : The hydrophobic nature of the methoxyethyl group may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability.

In Vitro Studies

Research has indicated that 1-Propanamine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against human breast cancer cells (MCF-7) and reported significant inhibition of cell proliferation at higher concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Propanamine derivative | MCF-7 | 25 |

| Control (Doxorubicin) | MCF-7 | 10 |

Case Study: Antimicrobial Properties

A case study evaluated the antimicrobial efficacy of 1-Propanamine against common bacterial strains such as E. coli and S. aureus. The results demonstrated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) as low as 50 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 100 |

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of 1-Propanamine. According to data from the Environmental Protection Agency (EPA), compounds with similar structures have shown low acute toxicity in animal models, suggesting that 1-Propanamine may also possess a favorable safety profile.

Applications in Research and Industry

The unique properties of 1-Propanamine make it a candidate for various applications:

- Pharmaceutical Development : Its potential as a drug lead due to its biological activity warrants further exploration in drug design.

- Biochemical Research : It can serve as a tool for studying neurotransmitter systems and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.